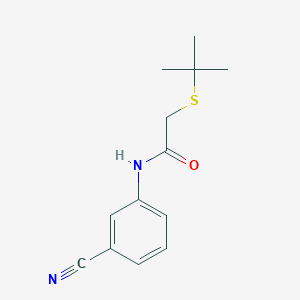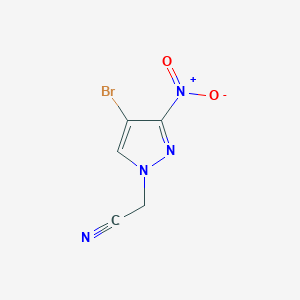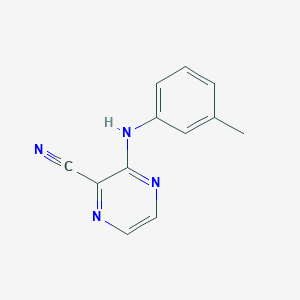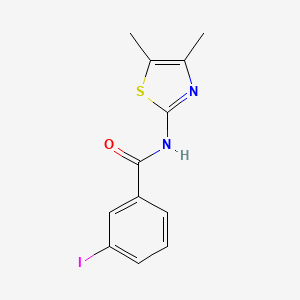
n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide: is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is often used in various biochemical assays, particularly in the context of cell viability and proliferation studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide typically involves the reaction of 4,5-dimethylthiazol-2-amine with 3-iodobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: The compound can be reduced under specific conditions, often involving reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions, especially at the iodine atom, which can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the reduced form of the thiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a reagent in various organic synthesis reactions.
- Acts as a precursor for more complex molecules.
Biology:
- Widely used in cell viability assays, such as the MTT assay, to measure cellular metabolic activity.
- Helps in studying cellular responses to different treatments.
Medicine:
- Potential applications in drug development, particularly in screening for anticancer activity.
- Used in assays to evaluate the cytotoxicity of new compounds.
Industry:
- Employed in the development of diagnostic tools and kits.
- Used in quality control processes for various biochemical products.
作用机制
The primary mechanism of action of n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide involves its interaction with cellular enzymes. In cell viability assays, the compound is reduced by mitochondrial dehydrogenases in viable cells, leading to the formation of a colored formazan product. This reaction is indicative of the metabolic activity of the cells and is used to assess cell viability and proliferation.
相似化合物的比较
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Another tetrazolium salt used in cell viability assays.
2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT): Similar to MTT but produces a water-soluble formazan product.
5-(3-Carboxymethoxyphenyl)-2-(4,5-dimethylthiazolyl)-3-(4-sulfophenyl)tetrazolium (MTS): Another tetrazolium compound used in cell proliferation assays.
Uniqueness: n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for use in different types of assays. Its iodine atom provides a site for further functionalization, making it a versatile compound in synthetic chemistry.
属性
分子式 |
C12H11IN2OS |
|---|---|
分子量 |
358.20 g/mol |
IUPAC 名称 |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-iodobenzamide |
InChI |
InChI=1S/C12H11IN2OS/c1-7-8(2)17-12(14-7)15-11(16)9-4-3-5-10(13)6-9/h3-6H,1-2H3,(H,14,15,16) |
InChI 键 |
CTHHAGIKBPFPLO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)I)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


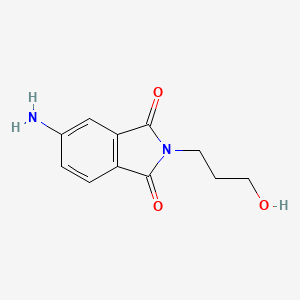
![(2S)-4-[(3-methoxyphenyl)methyl]-2-methyl-9-(4-methylphenyl)-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraene-3,6-dione](/img/structure/B14902727.png)
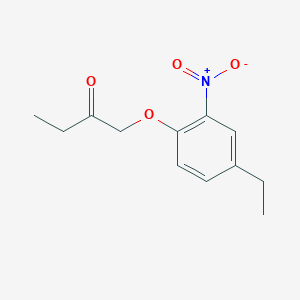
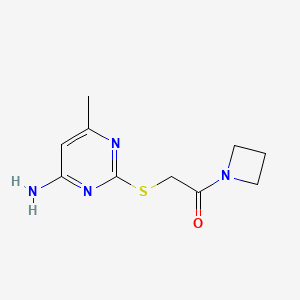

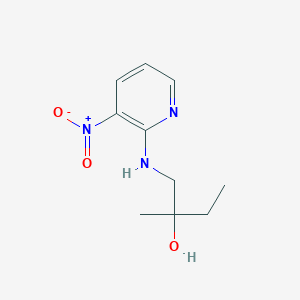

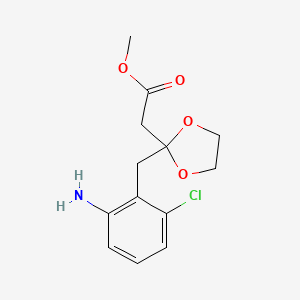
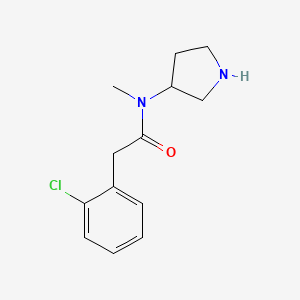
![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)cyclopropanecarboxamide](/img/structure/B14902777.png)
![n-(3-(1h-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14902779.png)
